2-Piperidinol

概要

説明

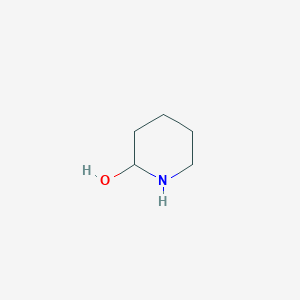

2-Piperidinol is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. The structure of this compound includes a hydroxyl group (-OH) attached to the second carbon of the piperidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Piperidinol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 2-piperidone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent like ethanol or methanol, ensuring high yield and purity of the product .

化学反応の分析

Types of Reactions: 2-Piperidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-piperidone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of this compound can lead to the formation of piperidine.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 2-Piperidone

Reduction: Piperidine

Substitution: Various substituted piperidines depending on the nucleophile used.

科学的研究の応用

Antimicrobial Properties

2-Piperidinol has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Recent studies have highlighted its effectiveness as a lead compound in combating drug-resistant strains of this pathogen.

- Mechanism of Action : Research indicates that this compound derivatives inhibit the mycolic acid flippase activity of MmpL3, a crucial enzyme in the bacterial cell wall synthesis. This inhibition leads to bactericidal activity against various strains of M. tuberculosis, including multidrug-resistant variants .

- Selectivity and Efficacy : In vitro studies have demonstrated that compounds containing the piperidinol moiety exhibit a high selectivity index for mycobacterial cells over mammalian cells, suggesting a promising therapeutic window for developing new anti-tubercular agents .

Pharmacological Applications

Beyond its antimicrobial properties, this compound and its derivatives have shown potential in various pharmacological applications:

- Anti-Cancer Activity : Some studies suggest that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms, including modulation of signaling pathways involved in cell survival and death .

- Neuropharmacology : There is emerging evidence that this compound derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In silico studies predict their activity against specific targets related to these conditions .

- Antidiabetic Properties : Certain piperidine derivatives have been identified as potential antidiabetic agents by modulating glucose metabolism and enhancing insulin sensitivity .

Synthesis and Derivatives

The synthesis of this compound derivatives has been an area of active research, aiming to enhance their biological activity and selectivity:

- Synthetic Strategies : Recent advancements in synthetic methodologies have allowed for the efficient production of enantioenriched piperidines, which are crucial for developing more effective therapeutic agents with fewer side effects .

- Case Studies : Various analogs have been synthesized and tested for their biological activities, leading to the discovery of compounds with improved efficacy against specific diseases, including cancer and infectious diseases .

作用機序

The mechanism of action of 2-Piperidinol largely depends on its application. For instance, in antimicrobial research, it has been shown to inhibit the activity of certain enzymes essential for bacterial survival. One such enzyme is Arylamine N-Acetyltransferase, which is involved in the metabolism of mycobacteria. This compound derivatives inhibit this enzyme by forming a covalent bond with a cysteine residue, leading to the disruption of bacterial cell wall synthesis .

類似化合物との比較

Piperidine: Lacks the hydroxyl group and is more basic.

2-Piperidone: Contains a carbonyl group instead of a hydroxyl group.

4-Piperidinol: Hydroxyl group attached to the fourth carbon instead of the second.

Uniqueness of 2-Piperidinol: this compound is unique due to the presence of the hydroxyl group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enables diverse chemical transformations .

生物活性

2-Piperidinol, also known as piperidin-2-ol, is a cyclic amine with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and microbiology. This article provides an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its six-membered ring structure containing one hydroxyl group. Its molecular formula is , and it has a molecular weight of 101.15 g/mol. The presence of the hydroxyl group contributes to its reactivity and interactions with biological targets.

Target Interactions:

this compound interacts with multiple biological targets, most notably:

- Arylamine N-Acetyltransferase (NAT): It acts as an irreversible inhibitor of NAT, impacting drug metabolism pathways.

- Mycolic Acid Transporter (MmpL3): This transporter is crucial for the survival of Mycobacterium tuberculosis (Mtb). Inhibition of MmpL3 disrupts the transport of essential lipids, leading to bacterial cell death.

Biochemical Pathways:

The compound is involved in several biochemical pathways, including:

- Cholesterol Sterol-Ring Degradation: This pathway is vital for the intracellular survival of Mtb, highlighting the potential of this compound in combating tuberculosis.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit potent antibacterial properties against Mycobacterium tuberculosis. For instance, a derivative known as PIPD1 was identified through high-throughput screening as a lead compound with significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mtb.

| Compound | MIC (µg/ml) | MBC (µg/ml) | Effect on MDR Strains |

|---|---|---|---|

| PIPD1 | 0.5 - 1 | 0.25 | Effective |

The mode of action for PIPD1 appears distinct from first-line antitubercular drugs, as it targets pathways not inhibited by conventional therapies .

Anticancer Activity

Research has also indicated that this compound derivatives possess anticancer properties. Novel compounds containing this moiety have been synthesized and tested against various human cancer cell lines, demonstrating significant growth inhibition.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Piperidinol Derivative A | HeLa | 15 |

| Piperidinol Derivative B | MCF-7 | 10 |

These findings suggest that modifications to the piperidinol structure could lead to new anticancer agents .

Case Studies

-

Tuberculosis Treatment:

A study reported that PIPD1 showed a dose-dependent bactericidal effect on M. tuberculosis strain mc26230, achieving a reduction in colony-forming units (CFUs) by approximately five logs at higher concentrations after seven days of treatment . -

Cancer Cell Line Inhibition:

In vitro studies revealed that derivatives of this compound significantly inhibited the proliferation of cancer cells, with some compounds exhibiting an IC50 value lower than 10 µM against breast cancer cells (MCF-7).

特性

IUPAC Name |

piperidin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMHPGYPXPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423183 | |

| Record name | 2-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45506-41-0 | |

| Record name | 2-Piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45506-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of Carpipramine, a drug containing a 2-piperidinol moiety, in various species?

A1: Carpipramine, after oral administration, undergoes extensive metabolism, primarily through three pathways:

- Hydroxylation: The iminodibenzyl ring undergoes hydroxylation, forming phenol or alcohol derivatives without affecting the side chain. []

- Side-chain Hydroxylation: The terminal piperidine ring of the this compound side chain undergoes hydroxylation. []

- Cyclization and Dehydrogenation: The this compound group undergoes cyclization and dehydrogenation reactions. []

Q2: How does the structure of this compound derivatives influence their antimicrobial activity?

A2: Research indicates that the presence of specific aromatic substituents at the 1-position of the this compound ring significantly impacts antibacterial activity. For instance, 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) exhibits potent antibacterial effects against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. [] This suggests that the quinoline moiety plays a crucial role in enhancing antimicrobial potency.

Q3: Can this compound derivatives be used in asymmetric synthesis?

A3: Yes, this compound derivatives can serve as valuable building blocks in asymmetric synthesis. For example, silyl enol ethers have been successfully employed as nucleophiles in enantioselective inverse-electron-demand aza-Diels-Alder reactions with aza-sulfonyl-1-aza-1,3-butadienes. [] This reaction allows for the stereoselective synthesis of benzofuran-fused this compound derivatives with three contiguous stereocenters, highlighting the potential of these compounds in constructing complex chiral molecules. []

Q4: How do polyphenols interact with lysine residues, and what is the role of this compound in this process?

A4: Polyphenols can oxidatively deaminate lysine residues in proteins. This reaction generates a mixture of products in equilibrium, including aldehydes and this compound derivatives. [] This finding suggests a potential role of this compound in understanding the complex interactions between polyphenols and proteins.

Q5: How has the aza-Ferrier reaction been employed in the synthesis of streptazolin, a natural product containing a this compound moiety?

A5: The total synthesis of streptazolin, a unique alkaloid natural product containing a this compound unit, was achieved through a strategic route involving the aza-Ferrier reaction. [] This reaction, involving a Δthis compound and alkyltrimethylsilane, played a key role in constructing the core ring structure of streptazolin. []

Q6: What computational chemistry methods have been applied to study this compound derivatives?

A6: Density functional theory (DFT) calculations have been extensively used to investigate the structural and electronic properties of various this compound derivatives. For example, DFT studies have been conducted on 1-(pyrazin-2-yl)piperidin-2-ol [] and 1-(quinolin-3-yl)piperidin-2-ol [] to gain insights into their molecular geometries, vibrational frequencies, and electronic properties. These computational approaches provide valuable information for understanding the behavior and reactivity of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。